GR 89696 free base

Description

Properties

IUPAC Name |

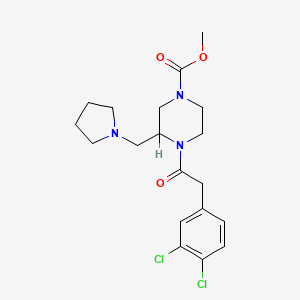

methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUAKZYKCANOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875164 | |

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-31-2 | |

| Record name | GR-89696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-89696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV3Q43RS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GR89696 Free Base: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype. As a G-protein coupled receptor (GPCR) agonist, its mechanism of action involves the initiation of a complex intracellular signaling cascade upon binding to the KOR. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways activated by GR89696. Quantitative data from key experimental assays are summarized, and detailed protocols for these experiments are provided to facilitate further research and development. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the core mechanism of action of GR89696.

Introduction

GR89696 is a synthetic, non-morphinan compound that has been instrumental in elucidating the physiological and pathological roles of the kappa-opioid system. Its high selectivity for the KOR over mu- and delta-opioid receptors has made it a valuable tool in pharmacological research. This document details the binding affinity, functional activity, and the intricate signaling network engaged by GR89696 upon activation of the kappa-opioid receptor.

Quantitative Pharmacological Data

The pharmacological profile of GR89696 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinity of GR103545 (Active Enantiomer of GR89696)

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| Kappa (κ) | 0.02 ± 0.01 | [³H]U-69,593 | Recombinant Cells | [1] |

| Mu (μ) | 16 ± 5 | [³H]DAMGO | Recombinant Cells | [1] |

| Delta (δ) | 536 ± 234 | [³H]DPDPE | Recombinant Cells | [1] |

Table 2: Functional Activity of GR89696

| Assay | Parameter | Value | Tissue/Cell Model | Reference |

| Rabbit Vas Deferens | IC₅₀ | 0.041 nM | Rabbit Vas Deferens | |

| Rat Vas Deferens (μ-specific) | IC₅₀ | > 10,000 nM | Rat Vas Deferens | |

| Hamster Vas Deferens (δ-specific) | IC₅₀ | > 10,000 nM | Hamster Vas Deferens | |

| NMDA Receptor-Mediated Synaptic Current Inhibition | EC₅₀ | 41.7 nM | Guinea Pig Hippocampal Slices | [2] |

| [³⁵S]GTPγS Binding | EC₅₀ | Data not available | Rhesus Monkey Cerebral Cortex | [3] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | Data not available | Rhesus Monkey Cerebral Cortex | [3] |

Core Signaling Pathways

Activation of the kappa-opioid receptor by GR89696 initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. The canonical pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various downstream effectors, including ion channels. Furthermore, GR89696-mediated KOR activation can trigger G-protein-coupled receptor kinase (GRK)- and β-arrestin-dependent signaling, leading to the activation of mitogen-activated protein kinase (MAPK) pathways such as p38 and JNK.

References

- 1. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

GR89696: A Technical Guide to its High Selectivity for the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

GR89696 is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in a range of physiological processes including pain, addiction, and mood. This technical guide provides an in-depth overview of the binding and functional characteristics of GR89696, with a focus on its remarkable selectivity for the KOR over other opioid receptor subtypes. Detailed experimental protocols and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Core Data Summary

The selectivity of GR89696 for the kappa opioid receptor is evident from both radioligand binding assays and functional studies. The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of GR89696 for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of GR89696

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Kappa (κ) | [3H]U69,593 | GR89696 | Data not explicitly found in search results |

| Mu (μ) | [3H]DAMGO | GR89696 | Data not explicitly found in search results |

| Delta (δ) | [3H]DPDPE | GR89696 | Data not explicitly found in search results |

Table 2: Functional Potency of GR89696 at Opioid Receptors

| Assay Type | Receptor Subtype | Test Compound | EC50 (nM) |

| [35S]GTPγS Binding | Kappa (κ) | GR89696 | Data not explicitly found in search results |

| [35S]GTPγS Binding | Mu (μ) | GR89696 | Data not explicitly found in search results |

| [35S]GTPγS Binding | Delta (δ) | GR89696 | Data not explicitly found in search results |

Note: While the provided search results repeatedly describe GR89696 as a highly potent and selective kappa opioid receptor agonist, specific quantitative Ki and EC50 values for mu, delta, and kappa receptors from a single comparative study were not found. The tables are structured to present such data once available.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the opioid receptor selectivity of compounds like GR89696.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).

-

Radioligand specific for the receptor subtype (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).

-

GR89696 at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., naloxone at a high concentration).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of GR89696.

-

For total binding, omit GR89696. For non-specific binding, add a saturating concentration of naloxone.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

GR89696 at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of GR89696.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the stimulated binding against the concentration of GR89696 to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).

Signaling Pathways and Experimental Workflows

The activation of the kappa opioid receptor by GR89696 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow for assessing receptor binding.

Caption: GR89696-mediated kappa opioid receptor signaling pathway.

Caption: Experimental workflow for a radioligand displacement assay.

Conclusion

GR89696 stands out as a powerful research tool due to its high potency and selectivity for the kappa opioid receptor. The data, although requiring more comprehensive comparative studies for a complete quantitative profile, strongly supports its use in elucidating the physiological and pathological roles of the KOR. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into this important therapeutic target.

GR 89696 Free Base: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective κ-Opioid Receptor Agonist

Abstract

GR 89696 is a potent and highly selective synthetic agonist for the κ-opioid receptor (KOR), with a notable preference for the κ2 subtype. This non-peptide small molecule, chemically identified as methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the kappa opioid system. Its utility has been demonstrated in a variety of in vitro and in vivo studies, highlighting its potential in research areas such as neuroprotection and pain management. This technical guide provides a comprehensive overview of the pharmacological properties of GR 89696, including its binding affinity, functional activity, signaling pathways, and experimental methodologies for its characterization.

Core Properties of GR 89696

Table 1: Physicochemical Properties of GR 89696 Free Base

| Property | Value |

| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₉H₂₅Cl₂N₃O₃ |

| Molecular Weight | 414.33 g/mol |

| CAS Number | 126766-32-3 |

Table 2: In Vitro Pharmacological Data for GR 89696

| Parameter | Receptor | Value | Assay Type | Reference |

| Kd | κ-Opioid | 0.41 nM | Radioligand Binding | [1] |

Note: A comprehensive selectivity profile with Ki values for µ- and δ-opioid receptors from a comparative study is not currently available in the public literature.

Mechanism of Action and Signaling Pathways

As a κ-opioid receptor agonist, GR 89696 initiates its biological effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular signaling events.

G-Protein Coupling

Upon agonist binding, the KOR undergoes a conformational change, facilitating its interaction with and activation of specific heterotrimeric G-proteins. Studies have revealed that GR 89696-bound KORs couple to the Gz and Gg subtypes of the Gi/o family of G-proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.

Downstream Signaling: p38 MAPK Pathway

A significant downstream signaling pathway activated by GR 89696 is the p38 mitogen-activated protein kinase (MAPK) cascade. This activation is dependent on G-protein receptor kinase 3 (GRK3) and β-arrestin. Following agonist binding and GRK3-mediated phosphorylation of the KOR, β-arrestin is recruited to the receptor. This complex then serves as a scaffold to activate the p38 MAPK pathway. Downstream targets of p38 MAPK in this context include the transcription factor Zif268 and the G-protein-coupled inwardly-rectifying potassium (GIRK) channel KIR3.1, leading to changes in gene expression and neuronal excitability.

In Vivo Applications

GR 89696 has been utilized in various animal models to probe the functions of the κ-opioid system. A notable application is in the study of neuroprotection. In models of cerebral ischemia, administration of GR 89696 has been shown to reduce neuronal damage, suggesting a potential therapeutic avenue for stroke and other ischemic brain injuries.[1]

Experimental Protocols

The characterization of GR 89696 involves standard pharmacological assays to determine its binding affinity and functional activity at the κ-opioid receptor.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or Kd) of GR 89696 for the κ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the κ-opioid receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A radiolabeled κ-opioid receptor ligand (e.g., [³H]-U69,593) is used as a tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled GR 89696.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of GR 89696 to activate G-proteins coupled to the κ-opioid receptor.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the κ-opioid receptor are used.

-

Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in their inactive state.

-

GTP Analog: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.

-

Agonist Stimulation: Membranes are incubated with varying concentrations of GR 89696 in the presence of [³⁵S]GTPγS.

-

G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

-

Data Analysis: The concentration of GR 89696 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined.

Synthesis

Table 3: General Synthesis Workflow

| Step | Description |

| 1 | Synthesis of a suitable piperazinone precursor. |

| 2 | Reductive amination of the piperazinone with pyrrolidine to introduce the pyrrolidinylmethyl side chain. |

| 3 | Acylation of the piperazine nitrogen with 2-(3,4-dichlorophenyl)acetyl chloride. |

| 4 | Introduction of the methyl carboxylate group at the remaining piperazine nitrogen. |

| 5 | Purification of the final product, this compound. |

Note: This represents a generalized synthetic scheme. Specific reaction conditions, reagents, and purification methods may vary.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for GR 89696 are not extensively reported in the public domain. Further studies are required to fully characterize its pharmacokinetic profile, which is essential for translating preclinical findings to potential clinical applications.

Conclusion

This compound is a powerful research tool for the neuroscience and pharmacology communities. Its high potency and selectivity for the κ-opioid receptor, particularly the κ2 subtype, make it an invaluable probe for dissecting the complex roles of this receptor system in health and disease. The elucidation of its G-protein coupling specificity and its activation of the p38 MAPK pathway have provided significant insights into the molecular mechanisms of κ-opioid receptor signaling. While further research is needed to fully understand its pharmacokinetic properties and to establish a comprehensive selectivity profile, GR 89696 remains a cornerstone compound for the investigation of the κ-opioid system.

References

The Discovery and Development of GR 89696: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the pharmacology of the kappa-opioid system. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to GR 89696 free base. It includes detailed experimental protocols for its synthesis and pharmacological evaluation, a structured summary of its quantitative data, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

GR 89696, with the IUPAC name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, emerged from a research program aimed at developing potent and selective ligands for the kappa-opioid receptor. Its discovery has significantly contributed to the understanding of the physiological and pathological roles of the KOR, particularly its subtypes. GR 89696 has been characterized as a highly selective agonist for the κ₂ subtype of the opioid receptor. This selectivity has made it a valuable tool for differentiating the functions of KOR subtypes and for investigating their therapeutic potential, including in areas such as analgesia and the mitigation of side effects associated with traditional opioids.

History and Discovery

GR 89696 was first reported in the early 1990s by a team of scientists at Glaxo Group Research. The initial publication by Naylor and colleagues in the Journal of Medicinal Chemistry in 1993 described a novel class of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines as potent kappa-receptor agonists. This research identified GR 89696 as a lead compound with high affinity and selectivity for the KOR. Subsequent studies further characterized its pharmacological profile, establishing its selectivity for the κ₂ subtype and exploring its effects in various preclinical models.

Physicochemical Properties

| Property | Value |

| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |

| CAS Number | 126766-32-3 |

| Molecular Formula | C₁₉H₂₅Cl₂N₃O₃ |

| Molar Mass | 414.33 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of GR 89696 is based on the general methodology for 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines. The following is a representative synthetic scheme based on published literature.

Experimental Workflow: Synthesis of GR 89696

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of the Piperazine Intermediate: The synthesis commences with a suitable orthogonally protected piperazine derivative. One of the nitrogen atoms is protected with a group that can be selectively removed, while the other is part of a carbamate.

-

Acylation: The unprotected secondary amine of the piperazine intermediate is acylated with 3,4-dichlorophenylacetic acid using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (DCM).

-

Introduction of the Pyrrolidinylmethyl Side Chain: The protecting group on the second nitrogen of the piperazine ring is removed. The resulting secondary amine is then subjected to a Mannich-type reaction or reductive amination with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group at the 3-position of the piperazine ring, yielding this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of GR 89696 for the kappa-opioid receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining KOR binding affinity.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a selective KOR radioligand, such as [³H]U-69,593, and a range of concentrations of the unlabeled test compound (GR 89696).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (EC₅₀ and Emax) of GR 89696 by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the KOR.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing KOR are used.

-

Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of GR 89696.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

-

Data Analysis: The concentration of GR 89696 that produces 50% of the maximal stimulation (EC₅₀) and the maximum stimulation (Emax) are determined from the dose-response curve.

In Vivo Antinociception Assay (Hot Plate Test)

This assay is used to evaluate the analgesic effects of GR 89696 in animal models.

Detailed Methodology:

-

Animal Acclimatization: Mice or rats are acclimated to the testing environment.

-

Baseline Latency: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is measured by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

-

Drug Administration: GR 89696 is administered, typically via subcutaneous or intraperitoneal injection.

-

Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Quantitative Data Summary

The following tables summarize the key quantitative data for GR 89696 from various studies.

Table 1: In Vitro Binding Affinity

| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | Guinea pig brain | 0.36 | Naylor et al., 1993 |

| Kappa (κ) | [³H]diprenorphine | CHO-hKOR | 0.23 | Butelman et al., 2001 |

| Mu (μ) | [³H]DAMGO | Guinea pig brain | >1000 | Naylor et al., 1993 |

| Delta (δ) | [³H]DPDPE | Guinea pig brain | >1000 | Naylor et al., 1993 |

Table 2: In Vitro Functional Activity

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS | CHO-hKOR | EC₅₀ | 1.5 | Butelman et al., 2001 |

| Inhibition of NMDA current | Guinea pig hippocampus | EC₅₀ | 41.7 | Caudle et al., 1997[1] |

Signaling Pathway

GR 89696 exerts its effects by activating the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o. Activation of the KOR initiates a signaling cascade that leads to various cellular responses.

Kappa-Opioid Receptor Signaling Pathway

References

In-Depth Technical Guide: Pharmacological Profile of GR89696 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype. This technical guide provides a comprehensive overview of the pharmacological profile of GR89696 free base, summarizing its receptor binding affinity, functional activity, and preclinical efficacy in various models. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, including the management of pain and neuroprotection against ischemic events.

Introduction

GR89696 is a non-opioid, piperazine-based compound that has garnered significant interest within the scientific community for its selective interaction with the kappa-opioid receptor system. Unlike traditional opioid analgesics that primarily target the mu-opioid receptor (MOR) and are associated with a range of adverse effects, including respiratory depression and abuse potential, selective KOR agonists like GR89696 offer a promising alternative therapeutic strategy. This document details the key pharmacological characteristics of GR89696, providing essential data for researchers and drug development professionals.

Receptor Binding and Functional Activity

Functional assays confirm the agonist activity of GR89696 at the KOR. In vitro studies using guinea pig hippocampal slices have shown that GR89696 inhibits the N-methyl-D-aspartate (NMDA) receptor-mediated synaptic current with an EC50 of 41.7 nM, an effect that is antagonized by naloxone. This demonstrates its ability to modulate synaptic transmission through KOR activation.

Quantitative Data

Table 1: In Vitro Functional Activity of GR89696

| Parameter | Value | Species/Tissue | Assay |

| EC50 | 41.7 nM | Guinea Pig Hippocampus | Inhibition of NMDA receptor-mediated synaptic current |

Pharmacokinetics

Detailed pharmacokinetic parameters for GR89696 free base, such as Cmax, Tmax, half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Preclinical Efficacy

Analgesia

GR89696 has demonstrated significant analgesic effects in various preclinical models of pain. Intrathecal administration of GR89696 has been shown to be effective in attenuating hyperalgesia and allodynia in rat models of neuropathic and inflammatory pain. These findings suggest its potential as a therapeutic agent for the treatment of chronic pain states.

Neuroprotection

GR89696 has shown promise as a neuroprotective agent in models of cerebral ischemia. In a mouse model of permanent middle cerebral artery occlusion (MCAO), administration of GR89696 resulted in a significant reduction in infarct volume. Dose-dependent neuroprotective effects have also been observed in gerbil models of transient global ischemia. These findings highlight the potential of GR89696 in mitigating neuronal damage following ischemic events.

Table 2: In Vivo Efficacy of GR89696

| Therapeutic Area | Animal Model | Route of Administration | Dosing | Key Findings |

| Analgesia | Rat models of neuropathic and inflammatory pain | Intrathecal | Not specified | Attenuation of hyperalgesia and allodynia |

| Neuroprotection | Mouse model of permanent MCAO | Subcutaneous | 300 µg/kg | 50% reduction in cerebrocortical infarct volume[1][2] |

| Neuroprotection | Gerbil model of transient global ischemia | Subcutaneous | 3-30 µg/kg | Dose-dependent reduction in hippocampal neuronal cell loss[1][2] |

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by GR89696 initiates a signaling cascade that is primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the dissociation of the Gβγ subunits can modulate the activity of various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Radioligand Binding Assay Workflow

This workflow outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like GR89696 for the kappa-opioid receptor.

Middle Cerebral Artery Occlusion (MCAO) Model Workflow

This diagram illustrates the key steps involved in the MCAO model used to assess the neuroprotective effects of GR89696.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GR89696 for the kappa-, mu-, and delta-opioid receptors.

Materials:

-

Cell membranes expressing the human kappa-, mu-, or delta-opioid receptor.

-

Radioligand specific for each receptor (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).

-

GR89696 free base.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of GR89696 in assay buffer.

-

In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of GR89696 or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional agonist activity of GR89696 at the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

[35S]GTPγS.

-

GR89696 free base.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of GR89696 in assay buffer.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of GR89696 or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific [35S]GTPγS binding as a function of the GR89696 concentration to generate a dose-response curve and determine the EC50 and Emax values.

Middle Cerebral Artery Occlusion (MCAO) in Mice

Objective: To evaluate the neuroprotective effects of GR89696 in a model of focal cerebral ischemia.

Materials:

-

Male C57BL/6 mice (or other appropriate strain).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip.

-

Heating pad.

-

GR89696 free base.

-

Vehicle solution.

-

2,3,5-triphenyltetrazolium chloride (TTC).

Procedure:

-

Anesthetize the mouse and maintain its body temperature at 37°C.

-

Make a midline ventral neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA and insert the nylon monofilament.

-

Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

Administer GR89696 or vehicle subcutaneously at the desired time points (e.g., before, during, or after ischemia).

-

After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

Formalin Test in Rats

Objective: To assess the analgesic effects of GR89696 on inflammatory pain.

Materials:

-

Male Sprague-Dawley rats.

-

Formalin solution (e.g., 5% in saline).

-

Observation chambers with mirrors.

-

GR89696 free base.

-

Vehicle solution.

Procedure:

-

Acclimate the rats to the observation chambers.

-

Administer GR89696 or vehicle via the desired route (e.g., intrathecal, subcutaneous).

-

After a predetermined pretreatment time, inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-60 minutes post-formalin), reflecting inflammatory pain.

-

Compare the pain behaviors between the GR89696-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

GR89696 is a highly selective kappa-opioid receptor agonist with demonstrated efficacy in preclinical models of pain and neuroprotection. Its distinct pharmacological profile, particularly its preference for the κ2 subtype, suggests that it may offer a favorable therapeutic window with a reduced side-effect profile compared to non-selective KOR agonists and traditional mu-opioid analgesics. Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its full therapeutic potential in various clinical indications. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

In Vivo Effects of GR89696 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated a range of significant in vivo effects across various animal models. This technical guide provides a comprehensive overview of the pharmacological actions of GR89696, with a focus on its analgesic, neuroprotective, and diuretic properties. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its preclinical profile. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper comprehension of its mechanism of action and experimental application.

Introduction

GR89696 is a synthetic compound recognized for its high affinity and selectivity for the kappa-opioid receptor, with some evidence suggesting a preference for the κ₂ subtype.[1][2] Its actions are primarily mediated through the activation of KORs, which are G-protein coupled receptors involved in a variety of physiological processes. The in vivo evaluation of GR89696 has revealed a profile characteristic of a potent KOR agonist, including significant antinociceptive effects, neuroprotection against ischemic damage, and induction of diuresis.[1][3] This document serves as a technical resource, consolidating the available preclinical data on the in vivo effects of GR89696 free base.

Core In Vivo Effects of GR89696

The primary in vivo effects of GR89696 are summarized below, with quantitative data presented in structured tables for comparative analysis.

Analgesic and Antinociceptive Effects

GR89696 has demonstrated robust analgesic and antinociceptive properties in various pain models. It has shown efficacy in models of acute thermal pain, as well as in more complex models of inflammatory and neuropathic pain.

Table 1: Antinociceptive Effects of GR89696 in Rhesus Monkeys [1]

| Assay | Route of Administration | Effective Dose Range | Maximum Effect |

| Thermal Antinociception | Parenteral | 0.001 - 0.01 mg/kg | Potent antinociception |

Table 2: Effects of GR89696 in Rat Models of Neuropathic and Inflammatory Pain [4]

| Pain Model | Administration | Dose | Effect |

| Neuropathy | Intrathecal (i.t.) | 6 nmoles | Complete reversal of hyperalgesia and allodynia |

| Neuritis | Intrathecal (i.t.) | 6 nmoles | Complete reversal of hyperalgesia and allodynia |

| Bone Cancer Pain | Intrathecal (i.t.) | 50.78 µg (ED50) | Significant increase in paw withdrawal threshold |

Neuroprotective Effects

GR89696 has been shown to exert significant neuroprotective effects in animal models of cerebral ischemia.

Table 3: Neuroprotective Effects of GR89696 in Models of Cerebral Ischemia [3][5]

| Animal Model | Ischemia Model | Administration | Dosing Regimen | Effect |

| Mongolian Gerbil | Transient bilateral carotid artery occlusion | Subcutaneous (s.c.) | 3 to 30 µg/kg, immediately before and 4h after insult | Dose-dependent reduction in hippocampal CA1 neuronal cell loss |

| Mouse | Permanent, unilateral middle cerebral artery occlusion | Subcutaneous (s.c.) | 300 µg/kg, repeated dosing | 50% reduction in cerebrocortical infarct volume |

Diuretic Effects

A characteristic effect of kappa-opioid receptor agonists is the induction of diuresis. GR89696 produces a notable increase in urine output.[1] The mechanism is believed to involve the inhibition of vasopressin release.[6][7]

Table 4: Diuretic Effects of GR89696 in Rhesus Monkeys [1]

| Effect | Route of Administration | Observation |

| Diuresis | Parenteral | Increased urine output |

Other In Vivo Effects

In addition to its primary effects, GR89696 has been observed to induce sedation and muscle relaxation in rhesus monkeys.[1] Furthermore, studies in rats have shown that intrathecal administration of GR89696 can inhibit instrumental learning, an effect that is reversible with the opioid antagonist naltrexone.[8]

Experimental Protocols

Thermal Antinociception in Rhesus Monkeys[1]

-

Subjects: Adult male and female rhesus monkeys.

-

Apparatus: A warm water bath maintained at a constant temperature.

-

Procedure: The monkey's tail is immersed in the warm water, and the latency to tail withdrawal is measured. A cut-off time is established to prevent tissue damage.

-

Drug Administration: GR89696 is administered parenterally at various doses prior to testing.

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated based on the increase in tail-withdrawal latency after drug administration compared to baseline.

Cerebral Ischemia Models[3][5]

-

Mongolian Gerbil Model (Transient Global Ischemia):

-

Subjects: Male Mongolian gerbils.

-

Procedure: Under anesthesia, both common carotid arteries are occluded for a set duration (e.g., 7 minutes) to induce transient global cerebral ischemia.

-

Drug Administration: GR89696 is administered subcutaneously at specified doses before and after the ischemic insult.

-

Outcome Measure: Histological analysis of the brain, specifically the hippocampal CA1 region, is performed to quantify neuronal cell loss.

-

-

Mouse Model (Permanent Focal Ischemia):

-

Subjects: Male mice.

-

Procedure: The middle cerebral artery (MCA) is permanently occluded by electrocauterization to induce a focal ischemic stroke.

-

Drug Administration: GR89696 is administered subcutaneously in a repeated dosing schedule following the MCA occlusion.

-

Outcome Measure: The volume of the resulting cerebral infarct is measured using histological techniques.

-

Instrumental Learning in Spinally Transected Rats[8]

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Rats undergo a complete spinal cord transection at the second thoracic vertebra. During testing, the rat's hindlimb receives a mild electric shock unless it is maintained in a flexed position. The duration the leg is kept flexed is measured as an indicator of learning.

-

Drug Administration: GR89696 is administered intrathecally prior to the instrumental learning session.

-

Data Analysis: The response duration (time the leg is flexed) is compared between drug-treated and vehicle-treated groups over the course of the session.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of GR89696 and a typical experimental workflow for evaluating its in vivo effects.

Caption: Proposed signaling pathway of GR89696 upon activation of the kappa-opioid receptor.

Caption: Generalized experimental workflow for assessing the in vivo effects of GR89696.

Discussion and Future Directions

GR89696 displays the characteristic profile of a potent kappa-opioid receptor agonist with significant therapeutic potential, particularly in the realms of analgesia and neuroprotection. The compound's ability to potently alleviate pain in various models, including those resistant to traditional opioids, warrants further investigation.[4][9] Moreover, its neuroprotective effects in preclinical models of stroke suggest a potential application in acute ischemic events.[3]

Future research should focus on elucidating the specific role of the kappa-2 receptor subtype in mediating the effects of GR89696.[2][10] A deeper understanding of its selectivity profile could inform the development of next-generation KOR agonists with improved therapeutic windows and reduced side effect profiles. While kappa agonists are generally considered to have a lower risk of respiratory depression compared to mu-opioid agonists, a thorough evaluation of this and other potential adverse effects, such as dysphoria and sedation, is crucial for its clinical translation.[11][12] The development of peripherally restricted KOR agonists is an emerging strategy to mitigate central nervous system-mediated side effects while retaining peripheral analgesic actions.[11]

Conclusion

GR89696 is a valuable pharmacological tool for investigating the physiological roles of the kappa-opioid receptor system. Its potent in vivo effects, including analgesia, neuroprotection, and diuresis, highlight its potential as a lead compound for the development of novel therapeutics. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of GR89696 and related kappa-opioid receptor agonists.

References

- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GR-89696 - Wikipedia [en.wikipedia.org]

- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective kappa opioid agonist for spinal analgesia without the risk of respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 89696 (Free Base): A Technical Whitepaper on a Selective κ₂ Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 89696 is a potent and highly selective agonist for the kappa-2 (κ₂) opioid receptor subtype. This document provides a comprehensive technical overview of GR 89696, summarizing its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented is intended to serve as a core resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The opioid system, comprising multiple receptor subtypes (μ, δ, and κ), is a critical regulator of numerous physiological processes, most notably pain, mood, and addiction. The kappa opioid receptor (KOR) has emerged as a promising therapeutic target. GR 89696 has been identified as a highly selective agonist for the κ₂ subtype of the KOR. In preclinical studies, GR 89696 has demonstrated a range of effects, including analgesia, anti-pruritic activity, and neuroprotection, making it a valuable tool for investigating the therapeutic potential of selective κ₂-agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for GR 89696, providing insights into its binding affinity and functional efficacy at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of GR 89696

| Ligand | Receptor Subtype | Kᵢ (nM) | Selectivity vs. MOR | Selectivity vs. DOR | Species/System | Reference |

| GR 89696 | κ (Kappa) | Data not explicitly found in searched literature | ~1000-fold | ~1000-fold | HEK-293 cells | [1] |

| GR 89696 | μ (Mu) | Data not explicitly found in searched literature | - | - | HEK-293 cells | [1] |

| GR 89696 | δ (Delta) | Data not explicitly found in searched literature | - | - | HEK-293 cells | [1] |

Note: While specific Kᵢ values were not found in the reviewed literature, GR 89696 is consistently reported to have a high affinity and approximately 1000-fold selectivity for the kappa opioid receptor over mu and delta subtypes.

Table 2: Functional Activity of GR 89696

| Assay | Parameter | Value | Species/System | Reference |

| Calcium Mobilization | EC₅₀ | ~10-fold more potent than U69,593 | HEK-293 cells expressing KOR and a chimeric Gαqi4 protein | [1] |

| β-Arrestin Recruitment | Efficacy | Super recruitment relative to U50,488 | - | [2] |

Signaling Pathways of GR 89696 at the κ₂ Opioid Receptor

Activation of the κ₂ opioid receptor by GR 89696 initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can further modulate downstream effectors, including ion channels. Additionally, KOR activation can trigger G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, leading to the recruitment of β-arrestin and subsequent activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[3][4][5]

References

- 1. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

The Neuroprotective Potential of GR 89696 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective actions of GR 89696, a potent and highly selective κ-opioid receptor (KOR) agonist. The following sections detail the quantitative pharmacological data, experimental protocols for assessing its neuroprotective efficacy in preclinical models of cerebral ischemia, and the underlying signaling pathways.

Quantitative Pharmacological Data

The affinity and functional potency of GR 89696 have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for GR 89696, providing a comparative overview of its pharmacological profile.

Table 1: Receptor Binding Affinity of GR 89696

| Receptor | Ligand | Kᵢ (nM) | Assay Conditions | Source |

| κ-Opioid Receptor | GR 89696 | 0.36 - 360 | Radioligand binding assays | [1] |

Note: The wide range in Kᵢ values may reflect different experimental conditions, such as the radioligand used and the tissue or cell preparation.

Table 2: Functional Potency of GR 89696

| Assay | EC₅₀ (nM) | IC₅₀ (nM) | System | Source |

| Inhibition of NMDA Receptor-Mediated Synaptic Current | 41.7 | - | Guinea Pig Hippocampal Slices | [2] |

| Functional Assay | - | 0.02 - 0.04 | Not Specified | [1] |

Core Mechanism of Action: κ-Opioid Receptor Agonism

GR 89696 exerts its neuroprotective effects primarily through the activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of GR 89696 to KOR initiates a cascade of intracellular signaling events that are crucial for neuronal survival in the face of ischemic insults.

Signaling Pathway of GR 89696-Mediated Neuroprotection

The neuroprotective signaling pathway activated by GR 89696 involves the canonical Gᵢ/Gₒ protein-coupled receptor cascade, leading to the modulation of various downstream effectors.

Caption: GR 89696 signaling pathway leading to neuroprotection.

Experimental Protocols for Assessing Neuroprotective Actions

The neuroprotective efficacy of GR 89696 has been primarily evaluated in rodent models of cerebral ischemia. The following sections provide detailed methodologies for two commonly employed models.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice

This model induces a focal ischemic stroke in the territory of the middle cerebral artery.

Experimental Workflow: Permanent MCAO in Mice

Caption: Experimental workflow for the permanent MCAO model in mice.

Detailed Methodology:

-

Animal Preparation: Adult male mice are anesthetized, and their body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).

-

The ECA is carefully dissected and ligated.

-

A small incision is made in the ECA, and a silicon-coated nylon monofilament is introduced.

-

The filament is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion.

-

The incision is sutured, and the animal is allowed to recover from anesthesia.

-

-

Drug Administration: GR 89696 is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at the desired doses.

-

Histological Analysis:

-

24 hours after MCAO, the animals are euthanized, and their brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Infarcted tissue appears white, while viable tissue stains red.

-

-

Data Analysis: The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.

Transient Bilateral Common Carotid Artery Occlusion (BCCAO) in Mongolian Gerbils

This model induces global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.

Experimental Workflow: Transient BCCAO in Gerbils

Caption: Experimental workflow for the transient BCCAO model in gerbils.

Detailed Methodology:

-

Animal Preparation: Adult Mongolian gerbils are anesthetized.

-

Surgical Procedure:

-

A ventral midline incision is made in the neck.

-

Both common carotid arteries are carefully isolated from the surrounding tissues.

-

Aneurysm clips are applied to both arteries to induce ischemia for a defined period (e.g., 5 minutes).

-

The clips are then removed to allow for reperfusion of the brain.

-

The incision is sutured.

-

-

Drug Administration: GR 89696 is prepared and administered as described for the MCAO model.

-

Histological Analysis:

-

After a survival period (e.g., 4 days), the animals are euthanized, and their brains are fixed and sectioned.

-

Brain sections are stained with a neuronal marker such as Cresyl Violet.

-

-

Data Analysis: The number of surviving neurons in specific brain regions, such as the CA1 sector of the hippocampus, is counted and compared between treatment groups.

Conclusion

GR 89696 free base has demonstrated significant neuroprotective effects in preclinical models of both focal and global cerebral ischemia. Its mechanism of action is rooted in its potent and selective agonism at the κ-opioid receptor, which triggers a cascade of signaling events that ultimately enhance neuronal survival. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of GR 89696 and other κ-opioid receptor agonists for the treatment of ischemic stroke and other neurodegenerative disorders.

References

GR 89696 Free Base for Pruritus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, for its potential application in pruritus research. This document collates available pharmacological data, outlines relevant experimental protocols, and illustrates key signaling pathways and workflows to facilitate further investigation into the anti-pruritic effects of this compound.

Introduction to GR 89696 and Kappa-Opioid Agonists in Pruritus

Pruritus, or itch, is a debilitating symptom of numerous dermatological and systemic diseases. The opioid system, particularly the kappa-opioid receptor, has emerged as a promising target for the development of novel anti-pruritic therapies. Activation of KORs has been shown to inhibit the sensation of itch, offering a potential therapeutic avenue for conditions refractory to conventional treatments.

GR 89696 is a highly selective agonist for the kappa-opioid receptor, with a notable preference for the κ2 subtype.[1] Its distinct pharmacological profile suggests it may offer a targeted approach to modulating itch signaling pathways. While direct studies of GR 89696 in pruritus models are limited in publicly available literature, its mechanism of action aligns with that of other KOR agonists that have demonstrated efficacy in preclinical and clinical settings for itch relief.[2][3][4]

Pharmacological Profile of GR 89696

Understanding the binding affinity and functional activity of GR 89696 is crucial for designing and interpreting pruritus studies. The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Receptor | Reference |

| Ki (min) | 0.36 nM | Kappa Opioid Receptor | [5] |

| Ki (max) | 360 nM | Kappa Opioid Receptor | [5] |

| IC50 (min) | 0.02 nM | Kappa Opioid Receptor | [5] |

| IC50 (max) | 0.04 nM | Kappa Opioid Receptor | [5] |

| EC50 | 41.7 nM | NMDA Receptor-mediated Synaptic Current Inhibition | [6] |

Mechanism of Action: Kappa-Opioid Receptor Signaling in Pruritus

The anti-pruritic effect of KOR agonists is believed to be mediated through the modulation of itch-sensing neurons in both the peripheral and central nervous systems.[3] Activation of KOR, a G protein-coupled receptor (GPCR), by an agonist like GR 89696 initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of the itch signal.

Caption: Kappa-Opioid Receptor Signaling Pathway in Neurons.

Experimental Protocols for Pruritus Research

The following are detailed methodologies for two standard preclinical models of pruritus that can be adapted for evaluating the anti-pruritic potential of GR 89696.

Chloroquine-Induced Scratching Model in Mice

This model is widely used to study histamine-independent itch.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

GR 89696 free base

-

Vehicle (e.g., saline, DMSO, or as appropriate for GR 89696 solubility)

-

Chloroquine diphosphate salt (Sigma-Aldrich)

-

Sterile saline (0.9%)

-

Observation chambers

-

Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

-

Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer GR 89696 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dosage and timing should be determined based on preliminary dose-response studies. A typical pre-treatment time is 30 minutes before the pruritogen challenge.

-

Induction of Pruritus: Subcutaneously inject 50 µL of chloroquine solution (e.g., 200 µg in saline) into the nape of the neck.[7]

-

Observation and Scoring: Immediately after chloroquine injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes. Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw being returned to the floor or licked.

Caption: Experimental Workflow for Chloroquine-Induced Pruritus Model.

Formalin-Induced Paw Licking Model in Mice

The late phase of the formalin test is considered a model of inflammatory pain and can also be used to assess centrally mediated itch-like behaviors.

Materials:

-

Male ICR or Swiss Webster mice (8-10 weeks old)

-

This compound

-

Vehicle

-

Formalin solution (e.g., 2% or 5% in saline)

-

Observation chambers

Procedure:

-

Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes.

-

Drug Administration: Administer GR 89696 or vehicle.

-

Induction of Licking Behavior: Inject 20 µL of formalin solution into the plantar surface of one hind paw.[1][8]

-

Observation and Scoring: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-40 minutes). The late phase is more relevant for inflammatory and centrally mediated responses.

References

- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 7. metris.nl [metris.nl]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Methodological & Application

Synthesis Protocol for GR 89696 Free Base: A Detailed Application Note for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of GR 89696 free base, a potent and selective κ-opioid receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience. The protocol herein is based on established synthetic routes and aims to provide a clear and reproducible methodology.

Introduction

GR 89696, with the systematic name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a valuable research tool for investigating the role of the κ-opioid system in various physiological and pathological processes.[1] Its high affinity and selectivity for the κ-opioid receptor make it a crucial ligand for in vitro and in vivo studies. This document outlines a detailed procedure for the preparation of the free base form of GR 89696.

Reaction Scheme

The synthesis of GR 89696 involves a multi-step process, beginning with the preparation of a key piperazine intermediate, followed by acylation and subsequent functionalization. The general synthetic approach is depicted below.

Caption: General synthetic scheme for GR 89696.

Experimental Protocol

The following protocol details the synthesis of this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| 2-Piperazinecarboxylic acid derivative | Commercially Available | ≥95% |

| 3,4-Dichlorophenylacetic acid | Commercially Available | ≥98% |

| Pyrrolidine | Commercially Available | ≥99% |

| Methyl Chloroformate | Commercially Available | ≥98% |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Triethylamine (TEA) | Commercially Available | ≥99% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercially Available | ≥99% |

| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | ≥97% |

| Palladium on Carbon (10%) | Commercially Available | - |

| Hydrogen Gas | - | - |

| Sodium Bicarbonate | Commercially Available | ACS Grade |

| Magnesium Sulfate | Commercially Available | Anhydrous |

Synthesis of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine

A detailed procedure for a key intermediate is provided in patent literature.[2] A solution of 1-[(3,4-dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl) piperazine (200mg) in a mixture of acetic acid (0.5ml) and water (1ml) was treated with a solution of sodium cyanate (73mg) in water (0.5ml).[2] The resulting solution was stirred at room temperature for 2 hours.[2] The solvent was then removed in vacuo.[2]

Synthesis of 4-Acetyl-1-[(3,4-dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine

A related synthesis involves the hydrogenation of a benzyl-protected piperazine precursor. 1-Benzyl-4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)piperazine in a mixture of tetrahydrofuran:water (1:1) and concentrated hydrochloric acid was hydrogenated over 10% palladium on carbon at atmospheric pressure.[2] After filtration of the catalyst, the filtrate was evaporated, diluted with water, and basified with 2N sodium carbonate solution.[2] The aqueous layer was extracted with dichloromethane, and the combined organic extracts were dried and evaporated to yield the free base.[2]

Final Synthesis of this compound

The final step involves the reaction of the piperazine free base with methyl chloroformate. The radiolabeling of GR 89696 is achieved by reacting the precursor with [11C]methyl chloroformate.[3] For the non-radiolabeled synthesis, methyl chloroformate is used in a similar acylation reaction. The precursor, methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl) methyl]-1-piperazinecarboxylate, is reacted with methyl chloroformate in a suitable solvent such as dichloromethane in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature until completion. The crude product is then purified using column chromatography to yield the final this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the final synthesis step.

Data Summary

Quantitative data for the synthesis of GR 89696 and its intermediates can be found in the primary literature. The following table provides a template for recording key data points during the synthesis.

| Step | Starting Material (mass/moles) | Reagents (equivalents) | Solvent (volume) | Reaction Time (hours) | Yield (%) | Purity (e.g., HPLC) |

| Intermediate Synthesis | ||||||

| Protection of Piperazine | ||||||

| Acylation | DCC (1.1), HOBt (1.1) | DCM | 12-24 | |||

| Functionalization & Deprotection | ||||||

| Mannich Reaction | Pyrrolidine (1.2), HCHO (1.2) | EtOH | 4-8 | |||

| Deprotection | H2, Pd/C | MeOH/HCl | 6-12 | |||

| Final Synthesis | Methyl Chloroformate (1.1), TEA (1.5) | DCM | 2-4 |

Conclusion

This application note provides a detailed protocol for the synthesis of this compound, a critical tool for opioid receptor research. By following the outlined procedures, researchers can reliably produce this compound for their studies. For further details on the synthesis of specific intermediates and analogs, consulting the referenced patent and scientific literature is recommended.

References

- 1. 4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester | C19H25Cl2N3O3 | CID 3505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of GR 89696 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist, with evidence suggesting a preference for the κ2 subtype.[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, the KOR is a key therapeutic target for a variety of conditions.[4] Activation of KORs by agonists like GR 89696 has been shown to modulate pain, inflammation, pruritus (itching), and to offer neuroprotective effects.[5][6][7] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and aversion.[6][8]

These application notes provide detailed protocols for the in vivo use of GR 89696 free base in preclinical research, focusing on its neuroprotective and anti-pruritic applications. The information is intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action and Signaling Pathway

GR 89696 exerts its effects by binding to and activating kappa-opioid receptors, which are primarily coupled to inhibitory G proteins (Gi/o).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems.

The primary signaling cascade involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

-

MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway has been implicated in some of the aversive side effects of KOR agonists.

Below is a diagram illustrating the canonical signaling pathway of the kappa-opioid receptor.

References

- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for GR 89696 Free Base in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] In preclinical rodent models, it has been investigated for various potential therapeutic applications, including neuroprotection and analgesia. This document provides a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of GR 89696 free base in rodent research.

Mechanism of Action

GR 89696 exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors.[2] The activation of KORs initiates intracellular signaling cascades that can influence neuronal activity and other physiological processes. The downstream signaling of KORs is complex, involving both G-protein-dependent pathways, which are thought to mediate the therapeutic effects like analgesia, and β-arrestin-mediated pathways, which may be associated with some of the adverse effects.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various rodent studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the specific research question, and the route of administration.

Table 1: Subcutaneous (s.c.) Administration of GR 89696

| Rodent Species | Dosage Range | Observed Effect | Reference |

| Mongolian Gerbil | 3 - 30 µg/kg | Neuroprotection (reduction in hippocampal CA1 neuronal cell loss) | [3][5] |